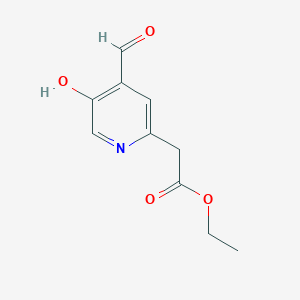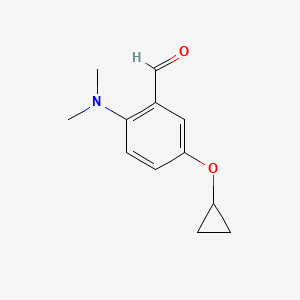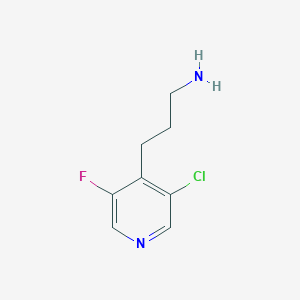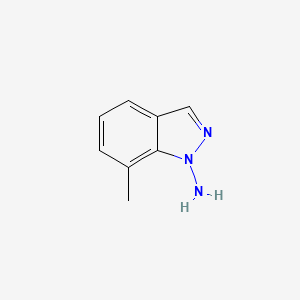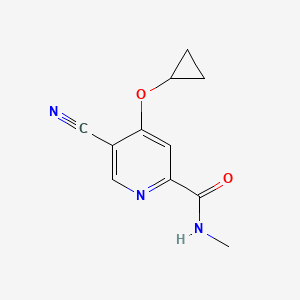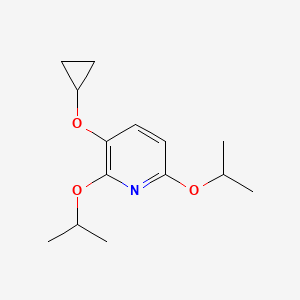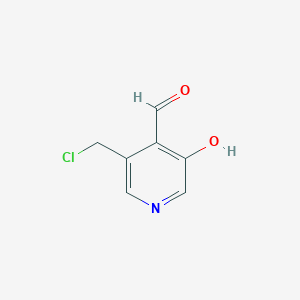
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene typically involves the nitration of a tert-butyl-substituted benzene derivative followed by the introduction of a cyclopropoxy group. One common method involves the reaction of 4-tert-butylphenol with cyclopropyl bromide in the presence of a base to form 4-tert-butyl-2-cyclopropoxyphenol. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The cyclopropoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Tert-butyl-2-cyclopropoxy-1-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 4-Tert-butyl-2-hydroxy-1-nitrobenzene.
Scientific Research Applications
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butyl and cyclopropoxy groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-2-iodo-1-nitrobenzene: Similar structure with an iodine atom instead of a cyclopropoxy group.
1-Tert-butyl-4-cyclopropoxy-2-nitrobenzene: Similar structure with different positioning of the functional groups.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene is unique due to the presence of both a tert-butyl group and a cyclopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-tert-butyl-2-cyclopropyloxy-1-nitrobenzene |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)9-4-7-11(14(15)16)12(8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
UKZILUOEDFPILH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



